(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Chiral synthesis Asymmetric catalysis Stereoselective polymerization

Generic N-carboxyanhydrides introduce stereochemical variability and hydrogen bonding side reactions in peptide mimetic synthesis. (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (CAS 58311-53-8) eliminates these risks: • (4S) stereochemistry ensures stereoregular polymerization and defined tacticity • N-methyl at position 3 reduces nucleophilic side reactions vs. NH-containing NCAs • 4-methyl substituent provides steric control absent in unsubstituted analogs • 87.4% validated synthetic yield; available ≥98% purity, 100 mg-25 g scales

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 58311-53-8
Cat. No. B1422679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
CAS58311-53-8
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(=O)N1C
InChIInChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m0/s1
InChIKeyWTFJJYYGWFKOQH-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-3,4-Dimethyl-1,3-oxazolidine-2,5-dione CAS 58311-53-8: Core Structural and Procurement Identifiers


(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (CAS 58311-53-8) is a chiral N-carboxyanhydride (NCA) and a member of the 2,5-oxazolidinedione class, with molecular formula C5H7NO3 and molecular weight 129.11 . It is a white to off-white solid with a predicted boiling point of 149.5±23.0°C, density 1.243±0.06 g/cm³, and pKa -2.02±0.40 . The compound is commercially available in research quantities (100 mg to 25 g) at ≥98% purity and is primarily utilized as a chiral building block and activated monomer for ring-opening polymerization in peptide mimetic synthesis .

Why Generic N-Carboxyanhydride Substitution Fails: Procurement Rationale for CAS 58311-53-8


Generic substitution among oxazolidine-2,5-diones is scientifically unsound due to three compound-specific variables: (1) the (4S) stereochemical configuration directly controls polymerization kinetics and polymer tacticity [1]; (2) the N-methyl group at position 3 alters the electrophilicity of the carbonyl carbon and reduces nucleophilic side reactions relative to NH-containing NCAs [2]; and (3) the 4-methyl substituent introduces steric constraints absent in unsubstituted or 4-alkyl analogs. These parameters are not interchangeable—procuring a different NCA, the racemic mixture, or the (4R)-enantiomer will yield fundamentally different reaction outcomes, polymer architectures, or downstream stereochemical fidelity. The quantitative evidence below establishes precisely where CAS 58311-53-8 differs from its closest comparators.

(4S)-3,4-Dimethyl-1,3-oxazolidine-2,5-dione CAS 58311-53-8: Quantitative Comparator Evidence Guide


Stereochemical Purity: (4S)-Enantiomer vs. (4R)-Enantiomer vs. Racemate in Asymmetric Synthesis

The (4S) configuration of CAS 58311-53-8 provides a defined chiral environment that directly influences polymerization stereochemistry. The (4R)-enantiomer (CAS 91049-52-4) and the racemic mixture will produce polymers with different tacticities and, consequently, distinct physical properties and biological interactions . The compound is supplied with a defined optical rotation; substitution with racemic material eliminates this stereochemical control. Procurement specifications for CAS 58311-53-8 explicitly require the (S) stereochemistry at the 4-position, validated by NMR and chiral HPLC .

Chiral synthesis Asymmetric catalysis Stereoselective polymerization

Synthetic Yield Comparison: Optimized Preparation Protocol for CAS 58311-53-8

A validated synthesis of CAS 58311-53-8 from precursor CAS 1085528-19-3 using thionyl chloride in dichloromethane at 20-30°C yields 87.4% of analytically pure product after a 35-minute reaction [1]. This protocol is established and reproducible. While alternative NCA syntheses (e.g., phosgene-based or T3P-mediated methods) exist, they lack direct yield data for this specific compound and may introduce epimerization concerns [2].

NCA synthesis Process chemistry Chiral monomer preparation

Reactivity Modulation: N-Methyl Substitution vs. Unsubstituted N-H NCAs

CAS 58311-53-8 contains an N-methyl group at position 3, which distinguishes it from conventional N-H NCAs derived from α-amino acids (e.g., L-alanine NCA, CAS 2224-52-4). This substitution eliminates the N-H proton, preventing deprotonation-initiated side reactions and altering the electrophilicity of the C2 carbonyl [1]. The presence of the N-methyl group directly affects polymerization kinetics and reduces competing pathways that degrade polymer molecular weight control [2].

NCA polymerization Ring-opening kinetics Monomer design

(4S)-3,4-Dimethyl-1,3-oxazolidine-2,5-dione CAS 58311-53-8: Validated Application Scenarios


Synthesis of Chiral N-Methyl Polypeptides via Ring-Opening Polymerization

CAS 58311-53-8 serves as an activated monomer for the synthesis of N-methylated polypeptides. Unlike conventional N-H NCAs, the N-methyl group eliminates hydrogen bonding along the polymer backbone, producing materials with altered secondary structures, solubility profiles, and proteolytic stability [1]. The (4S) stereochemistry is retained during polymerization, enabling the preparation of stereoregular polymers. The validated 87.4% synthetic yield [2] establishes a reliable benchmark for in-house monomer preparation.

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The compound functions as a chiral synthon in the preparation of enantiomerically enriched intermediates. Its oxazolidine-2,5-dione core can undergo regioselective ring-opening with nucleophiles (amines, alcohols) to generate chiral N-methyl amino acid derivatives [1]. Commercial availability in ≥98% purity [2] ensures consistent performance in stereoselective transformations where enantiomeric purity is critical.

Peptide Mimetic and Drug Conjugate Intermediate Development

N-Methyl amino acid residues derived from this compound are incorporated into peptide mimetics to improve metabolic stability and membrane permeability. Patent literature references the use of N-carboxyanhydrides in the synthesis of antibody-drug conjugate linkers and cytotoxic payloads [1]. The defined stereochemistry and N-methyl substitution profile differentiate this monomer from alternative NCA building blocks in conjugate design.

Coordination Chemistry and Ligand Design

The compound's ability to act as a ligand in coordination chemistry has been noted for synthesizing complex organometallic molecules [1]. The N-methyl and 4-methyl substituents create a steric environment distinct from unsubstituted oxazolidine-2,5-diones, potentially influencing metal binding geometries and catalytic activity in asymmetric transformations.

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